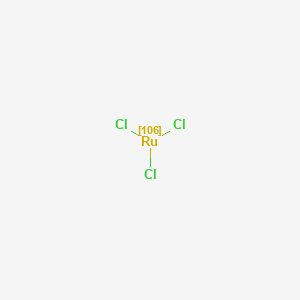(106Ru)Ruthenium chloride
CAS No.: 39290-93-2
Cat. No.: VC17170914
Molecular Formula: Cl3Ru
Molecular Weight: 212.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39290-93-2 |
|---|---|
| Molecular Formula | Cl3Ru |
| Molecular Weight | 212.26 g/mol |
| IUPAC Name | trichloro(106Ru)ruthenium-106 |
| Standard InChI | InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3/i;;;1+5 |
| Standard InChI Key | YBCAZPLXEGKKFM-JIYWDPRMSA-K |
| Isomeric SMILES | Cl[106Ru](Cl)Cl |
| Canonical SMILES | Cl[Ru](Cl)Cl |
Introduction
Definition and Fundamental Properties
Chemical Identity and Isotopic Characteristics
(106Ru)Ruthenium chloride is a chlorinated coordination complex where the central ruthenium atom exists in the +3 oxidation state and incorporates the radioactive isotope . Its anhydrous form adopts the formula , while the hydrated variant, commonly encountered in laboratory settings, is . The isotopic composition distinguishes it from stable ruthenium chlorides, as constitutes approximately 0.02% of natural ruthenium but is enriched in nuclear reactor-derived samples .
Table 1: Key Properties of (106Ru)Ruthenium Chloride
| Property | Value/Description |
|---|---|
| CAS Number | 63767-78-2 |
| Molecular Formula | |
| Molecular Weight | 212.26 g/mol (anhydrous) |
| Half-Life | 374 days |
| Decay Chain | |
| Primary Decay Mode | Beta emission (β⁻) |
| Solubility | Soluble in water, hygroscopic |
Structural Polymorphism
Ruthenium(III) chloride exhibits two polymorphs:
-
α-RuCl₃: A layered structure with octahedrally coordinated Ru³⁺ ions and weak van der Waals interlayer interactions. This form is paramagnetic and adopts the CrCl₃-type lattice .
-
β-RuCl₃: A metastable hexagonal phase featuring face-sharing octahedra in infinite chains. This polymorph is diamagnetic and irreversibly converts to the α-form above 450°C .
In the context of , the β-polymorph is particularly significant. Nuclear forensic analyses of the 2017 Eurasian release identified β- as a major contaminant, confirming its origin from spent nuclear fuel reprocessing .
Synthesis and Production Pathways
Radiochemical Synthesis
is primarily generated during nuclear fission in reactors, with a yield of ~0.4% from fission. Post-irradiation, ruthenium is separated from spent fuel via liquid-liquid extraction or ion exchange. Subsequent chlorination under controlled conditions yields :
In industrial settings, chlorination is often conducted in the presence of carbon monoxide to facilitate volatile intermediate formation .
Purification and Isotopic Enrichment
Due to ruthenium’s complex chemistry—forming volatile oxides () and nitrosyl complexes—purification requires iterative redox cycles. Isotopic enrichment of is achieved via electromagnetic separation or gas centrifugation, though these processes are energy-intensive and rarely employed outside specialized facilities .
Chemical Reactivity and Radiochemical Behavior
Ligand Substitution Reactions
participates in ligand exchange reactions critical for environmental tracing. For example, reaction with terpyridine (ttpy) yields , a luminescent complex used to quantify contamination:
This reaction’s selectivity for β- underpins its utility in nuclear forensics .
Redox Chemistry
In aqueous solutions, undergoes hydrolysis:
Under oxidative conditions, it forms volatile , complicating containment during nuclear accidents .
Medical Applications in Brachytherapy
Ocular Tumor Treatment
-coated plaques are used in episcleral brachytherapy for uveal melanoma. The β-particles emitted during decay (max energy: 3.54 MeV) deliver a therapeutic dose of 80–100 Gy to the tumor apex while sparing adjacent structures like the retina.
Table 2: Clinical Outcomes of Brachytherapy
| Parameter | Value (5-Year Follow-Up) |
|---|---|
| Local Tumor Control | 89–94% |
| Enucleation Rate | 4–8% |
| Radiation Retinopathy | 12–18% |
| Optic Neuropathy | 3–5% |
Dosimetric Considerations
The plaque’s gold shielding attenuates gamma rays from , minimizing whole-body exposure. Treatment duration (typically 4–7 days) is calibrated using the Paterson-Parker system, ensuring tumoricidal doses while maintaining scleral tolerance (<1500 Gy).
Environmental and Nuclear Forensic Implications
The 2017 Eurasian 106Ru^{106}\text{Ru}106Ru Release
Between September–October 2017, airborne was detected across Europe, with activity concentrations reaching 145 mBq/m³ in Romania. Dispersion modeling suggested origins near the Mayak Production Association, Russia, though no state acknowledged responsibility .
Forensic analysis revealed two species:
This chemical fingerprint—β- coexisting with —is pathognomonic for nuclear fuel reprocessing via the PUREX (Plutonium Uranium Reduction Extraction) method, where ruthenium is oxidized to before reductive precipitation .
Table 3: Forensic Signatures of the 2017 Release
| Parameter | Value |
|---|---|
| Total Released Activity | ~250–400 TBq |
| Ratio | >10⁵ Bq/mg |
| Dominant Species | β-, |
Future Research Directions
Current investigations focus on:
-
Nanoparticle Delivery Systems: Encapsulating in liposomes to target metastatic cancers.
-
Advanced Forensics: Developing rapid on-site assays to differentiate anthropogenic from natural background.
-
Decorporation Agents: Designing ligands that selectively chelate ruthenium isotopes post-accidental exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume